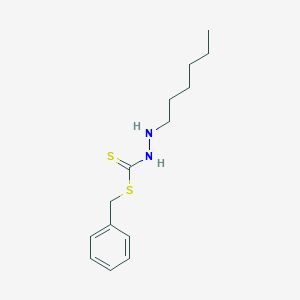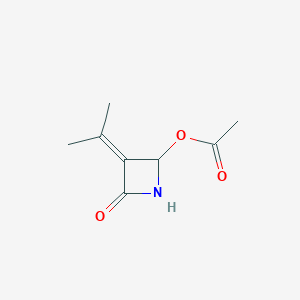![molecular formula C24H17NO B14339336 5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- CAS No. 106823-28-3](/img/structure/B14339336.png)
5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- is a heterocyclic compound that belongs to the class of benzopyranopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused benzopyran and pyridine ring system, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- can be achieved through various synthetic routes. One efficient method involves the cyclization of corresponding 2-phenoxynicotinic acids in polyphosphoric acid . This method allows for the preparation of multiple derivatives of the compound, which can be further investigated for their biological properties.
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions (MCRs) that combine complex structures from simple substrates in a one-pot reaction. These reactions are advantageous due to their short reaction periods, high efficiency, and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions: 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include triethylammonium acetate (TEAA) under microwave irradiation, zinc oxide (ZnO) catalyst, and iron (II) in an acidic medium . These conditions facilitate efficient and selective transformations of the compound.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of 5H-1Benzopyrano[4,3-b]pyridine, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new therapeutic agents due to its potential antimicrobial, anti-inflammatory, and anticancer activities . Additionally, the compound is investigated for its psychotropic properties and its ability to inhibit specific enzymes and pathways in biological systems .
Mécanisme D'action
The mechanism of action of 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- involves its interaction with molecular targets and pathways in the body. It can inhibit the release of chemical mediators and modulate various signaling pathways, leading to its therapeutic effects . The compound’s structure allows it to interact with specific enzymes and receptors, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- include benzo[h]pyrano[2,3-b]quinolines and pyrano[2,3-b]quinoline derivatives . These compounds share a similar fused ring system and exhibit comparable biological activities.
Uniqueness: What sets 5H-1Benzopyrano[4,3-b]pyridine, 2,3-diphenyl- apart is its specific substitution pattern and the resulting unique chemical properties. This compound’s structure allows for diverse modifications, making it a valuable scaffold for developing new therapeutic agents .
Propriétés
Numéro CAS |
106823-28-3 |
|---|---|
Formule moléculaire |
C24H17NO |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2,3-diphenyl-5H-chromeno[4,3-b]pyridine |
InChI |
InChI=1S/C24H17NO/c1-3-9-17(10-4-1)21-15-19-16-26-22-14-8-7-13-20(22)24(19)25-23(21)18-11-5-2-6-12-18/h1-15H,16H2 |
Clé InChI |
IUUDOERRKUFTLI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=C(N=C2C3=CC=CC=C3O1)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
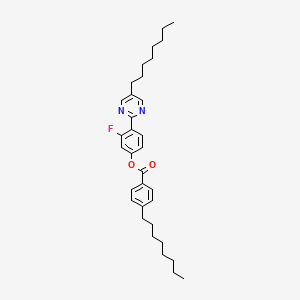
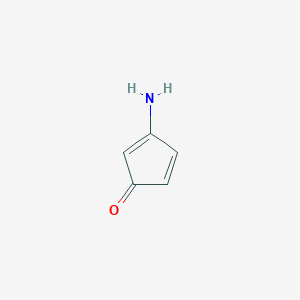

![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)



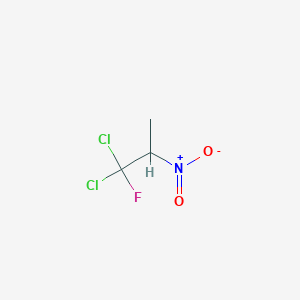
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
